N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-6-propan-2-ylpyridine-2-carboxamide
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Overview
Description
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-6-propan-2-ylpyridine-2-carboxamide is a complex organic compound that features a unique structure combining imidazole and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-6-propan-2-ylpyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and pyridine intermediates, followed by their coupling through a series of reactions. For instance, the imidazole ring can be synthesized via the cyclization of amido-nitriles under mild conditions using a nickel catalyst . The pyridine moiety can be prepared through various methods, including the Hantzsch pyridine synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards for its applications.
Chemical Reactions Analysis
Types of Reactions
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-6-propan-2-ylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Nickel, palladium, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could lead to the formation of reduced analogs of the compound.
Scientific Research Applications
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-6-propan-2-ylpyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-6-propan-2-ylpyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds containing the imidazole ring, such as histidine and histamine.
Pyridine derivatives: Compounds containing the pyridine ring, such as nicotinamide and pyridoxine.
Uniqueness
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-6-propan-2-ylpyridine-2-carboxamide is unique due to its combined imidazole and pyridine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-6-propan-2-ylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-13(2)15-4-3-5-16(22-15)18(24)21-11-14-6-7-17(20-10-14)23-9-8-19-12-23/h3-10,12-13H,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZFEGJROGQTDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC=C1)C(=O)NCC2=CN=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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